molecular formula C9H9N3 B12893831 4-Phenyl-1H-pyrazol-1-amine CAS No. 99939-04-5

4-Phenyl-1H-pyrazol-1-amine

Cat. No.: B12893831
CAS No.: 99939-04-5
M. Wt: 159.19 g/mol
InChI Key: DVFBAUBQKPSZTC-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Core in Contemporary Organic Synthesis and Chemical Research

The pyrazole nucleus is a privileged scaffold in modern organic chemistry, largely due to its versatile reactivity and the wide array of biological activities exhibited by its derivatives. The presence of two nitrogen atoms in the ring imparts a unique electronic nature, allowing for various chemical modifications at different positions. This adaptability makes the pyrazole ring a valuable building block for constructing complex molecular architectures.

In the realm of chemical research, pyrazole derivatives are extensively studied for their applications in materials science, where they can be incorporated into polymers and dyes. rsc.org Their ability to coordinate with metal ions also makes them useful as ligands in catalysis and for the formation of metal-organic frameworks. The structural rigidity and planarity of the pyrazole ring can facilitate π-π stacking interactions, a key feature in the design of functional materials.

Contextualization of 4-Phenyl-1H-pyrazol-1-amine within the Pyrazole Chemical Landscape

The introduction of a phenyl group onto the pyrazole core creates the phenylpyrazole family, which has its own distinct set of properties and applications. The phenyl substituent can influence the electronic properties of the pyrazole ring and provide a site for further functionalization.

Much of the available data pertains to its isomers, such as 4-phenyl-1H-pyrazol-3-amine and 4-phenyl-1H-pyrazol-5-amine, which have been subjects of chemical synthesis and investigation. For instance, synthetic routes to obtain various substituted 4-phenyl-1H-pyrazoles often involve multi-step processes, including cyclocondensation reactions and cross-coupling methodologies like the Suzuki-Miyaura reaction. rsc.org

Due to the limited specific data on this compound, a detailed discussion of its unique research findings is not possible at this time. The following sections aim to provide a general understanding based on the broader phenylpyrazole class, while acknowledging the absence of specific information for the title compound.

Physicochemical Properties of Related Phenylpyrazole Amines

To provide context, the following table includes data for closely related isomers of the title compound.

Property4-phenyl-1H-pyrazol-3-amine4-phenyl-1-p-tolyl-1H-pyrazol-5-amine
Molecular Formula C₉H₉N₃C₁₆H₁₅N₃
Molecular Weight 159.19 g/mol 249.31 g/mol
Appearance Beige solidSolid
Melting Point 175-177 °CNot available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99939-04-5

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

4-phenylpyrazol-1-amine

InChI

InChI=1S/C9H9N3/c10-12-7-9(6-11-12)8-4-2-1-3-5-8/h1-7H,10H2

InChI Key

DVFBAUBQKPSZTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)N

Origin of Product

United States

Chemical Transformations and Reactivity of 4 Phenyl 1h Pyrazol 1 Amine

Electrophilic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring is an aromatic heterocycle, and while it is less reactive than pyrrole, it can undergo electrophilic substitution reactions. The regioselectivity of these reactions is influenced by the existing substituents on the ring.

Directed Halogenation at the C-4 Position

Electrophilic halogenation of the pyrazole ring, when unsubstituted, typically occurs at the C-4 position due to its higher electron density. beilstein-archives.org However, in the case of 4-Phenyl-1H-pyrazol-1-amine, the C-4 position is already occupied by a phenyl group. This substitution prevents direct electrophilic halogenation at this site.

Alternative strategies for introducing halogens onto the pyrazole skeleton often involve multi-step processes. One such method is the halogenodediazoniation of an aminopyrazole, where an amino group is converted into a diazonium salt and subsequently displaced by a halide, a variant of the Sandmeyer reaction. beilstein-archives.org For this compound, electrophilic halogenation would be predicted to occur at the C-5 position of the pyrazole ring or on the phenyl ring, depending on the reaction conditions and the directing effects of the 1-amino and 4-phenyl substituents.

Formylation and Other Electrophilic Additions

Formylation of electron-rich aromatic and heterocyclic compounds can be achieved through the Vilsmeier-Haack reaction, which utilizes a formylating agent, often referred to as the Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.org This reaction is a type of electrophilic aromatic substitution. organic-chemistry.org

Similar to halogenation, the Vilsmeier-Haack reaction on an unsubstituted pyrazole ring preferentially occurs at the C-4 position. mdpi.comnih.gov For this compound, the C-4 position is blocked. Therefore, formylation would need to occur at another available position. The reaction of various hydrazones with the Vilsmeier-Haack reagent is a well-established method for synthesizing 4-formylpyrazoles, where the ring is constructed and formylated in the same process. researchgate.netsemanticscholar.org Given the substitution pattern of the target molecule, electrophilic attack by the Vilsmeier reagent would likely be directed to the C-5 position, provided it is sterically accessible.

Reactions Involving the 1-Amino Group

The 1-amino group of this compound is a primary amine and serves as a key site for a variety of chemical transformations, including acylation, condensation, and diazotization.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The primary amino group at the N-1 position readily reacts with acylating and sulfonylating agents to form stable amides and sulfonamides, respectively. This reactivity is a common feature of aminopyrazoles. nih.gov

Acylation can be performed using acyl chlorides or anhydrides. For example, 1-aminopyrazole has been shown to react with substituted benzoyl chlorides in refluxing toluene (B28343) in the presence of a base like triethylamine (B128534) to yield the corresponding N-(1H-pyrazol-1-yl)benzamides. ijarse.com Similarly, sulfonylation is achieved by treating the aminopyrazole with an arylsulfonyl chloride in a suitable solvent, often with a base to neutralize the HCl byproduct. nih.govcyberleninka.ru These reactions provide a straightforward route to a diverse range of N-functionalized pyrazole derivatives. nih.govscielo.org.mx

ReactionReagentProduct TypeReference Example
Acylation4-Nitrobenzoyl chlorideN-(Pyrazol-1-yl)amideReaction of 1-aminopyrazole with 4-nitrobenzoyl chloride yields N-(1H-pyrazol-1-yl)-4-nitrobenzamide. ijarse.com
SulfonylationArylsulfonyl chlorideN-(Pyrazol-1-yl)sulfonamideReaction of a functionalized aminopyrazole with an arylsulfonyl chloride in THF with triethylamine. nih.gov

Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)

The 1-amino group undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org This acid-catalyzed reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org

The reaction of 1-aminopyrazole with various aromatic aldehydes and ketones has been demonstrated to produce the corresponding imine derivatives in good yields. ijarse.com This transformation is a versatile method for elaborating the structure of this compound, allowing for the introduction of a wide array of substituents through the carbonyl component. While many studies focus on the condensation of pyrazole aldehydes with amines, the reverse reaction starting with an aminopyrazole is equally viable and synthetically useful. ekb.egekb.eg

Carbonyl CompoundSolventConditionsProduct TypeYield (%)
BenzaldehydeEthanol (B145695)Reflux, 12hImine (Schiff Base)73
4-NitrobenzaldehydeEthanolReflux, 12hImine (Schiff Base)65
2,4-DichlorobenzaldehydeEthanolReflux, 12hImine (Schiff Base)70
AcetophenoneTolueneReflux, 24h (Dean-Stark)Imine (Schiff Base)60

Table based on data for the condensation of 1-aminopyrazole. ijarse.com

Diazotization and Subsequent Coupling Reactions

As a primary aromatic amine, the 1-amino group of this compound can be converted into a diazonium salt through a process called diazotization. pharmaguideline.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0-5 °C). pharmaguideline.comorganic-chemistry.org

The resulting pyrazole-1-diazonium salt is an important synthetic intermediate. researchgate.net Diazonium salts are versatile electrophiles and can participate in a variety of subsequent reactions. A key application is in azo coupling, where the diazonium ion reacts with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. libretexts.orgyoutube.com These coupling reactions are a cornerstone of the synthetic dye industry. libretexts.org Furthermore, pyrazolyl diazonium salts can be used in palladium-catalyzed cross-coupling reactions, such as the Heck–Matsuda reaction, to form new carbon-carbon bonds. rsc.org

Annulation Reactions to Form Fused Heterocyclic Systems

The fusion of a second heterocyclic ring onto a pyrazole core is a cornerstone of synthetic chemistry for creating compounds with diverse properties. The primary precursors for widely known systems like pyrazolo[1,5-a]pyrimidines are typically 5-aminopyrazoles, which utilize the endocyclic N1 nitrogen and the exocyclic C5-amino group as the binucleophilic sites for cyclization. beilstein-journals.orgnih.gov

However, for 1-aminopyrazoles, such as this compound, the reactive centers for annulation are different. The key nucleophiles are the two nitrogen atoms of the exocyclic 1-amino group (N-NH2), leading to the formation of distinct, yet related, fused heterocyclic systems. A primary example of such an annulation reaction is the synthesis of pyrazolo[1,5-b]pyridazines. nih.gov This transformation is typically achieved through the cyclocondensation of a 1-aminopyrazole with a 1,3-dicarbonyl compound, such as a β-ketoester. nih.govnih.gov

The general reaction involves the 1-aminopyrazole reacting with the 1,3-dielectrophilic partner, resulting in a new six-membered ring fused to the pyrazole core. While the user-cited examples of pyrazoloquinazolines and pyrazolopyrimidines are characteristic products of C-aminopyrazoles beilstein-journals.org, the analogous reaction for an N-aminopyrazole yields the isomeric pyridazine-fused system.

Another potential, though less documented, pathway for N-aminopyrazoles involves oxidative rearrangement. Certain N-aminopyrazoles have been reported to rearrange into 1,2,3-triazines upon treatment with oxidizing agents like lead tetraacetate. arkat-usa.org The formation of pyrazolotriazoles, specifically the pyrazolo[5,1-c] beilstein-journals.orgnih.govsciencepublishinggroup.comtriazole scaffold, generally proceeds from 5-aminopyrazole precursors where the pyrazole N1 and the C5-amino group participate in the cyclization. sciencepublishinggroup.comresearchgate.netresearchgate.net

Reactant ClassFused System from 1-AminopyrazoleFused System from 5-Aminopyrazole
1,3-Dicarbonyl CompoundsPyrazolo[1,5-b]pyridazine (B1603340) nih.govPyrazolo[1,5-a]pyrimidine beilstein-journals.org
Diazotization/Coupling Reagents(Rearrangement to) 1,2,3-Triazine arkat-usa.orgPyrazolo[5,1-c] beilstein-journals.orgnih.govsciencepublishinggroup.comtriazine sciencepublishinggroup.comresearchgate.net

Reactivity of the Phenyl Substituent and its Influence on the Pyrazole Core

Impact of Substituents on Electronic and Steric Properties

The phenyl group at the C4 position of the pyrazole ring is not merely a passive scaffold; its electronic character, modulated by further substitution, directly influences the reactivity of the entire molecule. This influence is primarily exerted through inductive and resonance effects that alter the electron density of the pyrazole core and, consequently, the nucleophilicity of the 1-amino group. enamine.net The principles of this modulation can be quantified using the Hammett equation, which relates reaction rates and equilibria to substituent-specific parameters (σ constants). libretexts.orgviu.ca

Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) placed on the phenyl ring decrease the electron density of the aromatic system. This effect is transmitted to the pyrazole core, reducing the basicity of the ring nitrogens and diminishing the nucleophilicity of the exocyclic 1-amino group. acs.orgmdpi.com Such deactivation would be expected to slow the rate of annulation reactions, which typically begin with a nucleophilic attack from the amino group.

Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃), methyl (-CH₃), or amino (-NH₂) increase the electron density on the phenyl ring. This electron density is relayed to the pyrazole, enhancing the nucleophilic character of the 1-amino group and making it more reactive toward electrophiles. acs.orgnih.gov

The position of the substituent on the phenyl ring is critical. Substituents at the para position exert both inductive and resonance effects, whereas meta substituents primarily act through induction. viu.ca Steric effects, particularly from bulky ortho substituents, can also play a role by potentially hindering the approach of reagents or altering the planarity between the phenyl and pyrazole rings, which could disrupt electronic conjugation. libretexts.org

Substituent (X) on 4-Phenyl RingHammett Constant (σₚ) viu.caElectronic EffectExpected Impact on 1-Amino Group Nucleophilicity
-OCH₃-0.27Strong Electron-DonatingIncrease
-CH₃-0.17Weak Electron-DonatingSlight Increase
-H0.00NeutralBaseline
-Cl0.23Weak Electron-WithdrawingDecrease
-CN0.66Strong Electron-WithdrawingSignificant Decrease
-NO₂0.78Strong Electron-WithdrawingSignificant Decrease

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Intermediates

While specific mechanistic studies for annulation reactions of this compound are scarce, a plausible reaction pathway for the formation of a pyrazolo[1,5-b]pyridazine derivative from a 1-aminopyrazole and a β-ketoester can be postulated based on established chemical principles.

The reaction likely proceeds through the following steps:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the 1-amino group onto the more electrophilic carbonyl carbon of the β-ketoester. This is often the ketone carbonyl, which is generally more reactive than the ester carbonyl.

Formation of a Hemiaminal and Dehydration: This attack forms a transient hemiaminal intermediate, which rapidly dehydrates to yield a hydrazone intermediate.

Intramolecular Cyclization: The hydrazone intermediate then undergoes an intramolecular nucleophilic attack. The endocyclic N2 atom of the pyrazole ring attacks the remaining carbonyl carbon (the ester group).

Aromatization: The resulting cyclic intermediate eliminates a molecule of alcohol (from the original ester group) to form the final, stable aromatic pyrazolo[1,5-b]pyridazine ring system.

This proposed pathway involves distinct intermediates such as the hemiaminal and the open-chain hydrazone. In related pyrazole chemistry, the isolation or spectroscopic detection of such intermediates is a key method for elucidating the reaction mechanism. chim.it

Role of Catalysts and Reaction Conditions in Selectivity and Efficiency

The efficiency and selectivity of annulation reactions are highly dependent on the choice of catalysts and reaction conditions. For the cyclocondensation of aminopyrazoles with 1,3-dicarbonyl compounds, acid catalysis is most common. nih.govmdpi.com

Catalysts:

Acid Catalysts: Protic acids, such as acetic acid or p-toluenesulfonic acid, are frequently employed. beilstein-journals.org They serve a dual role: activating the carbonyl groups of the electrophile towards nucleophilic attack and catalyzing the dehydration steps. Lewis acids like tin(IV) chloride have also been used to promote similar cyclocondensations. researchgate.net

Base Catalysts: While less common for this specific transformation, basic conditions can be used in related multicomponent reactions to generate nucleophilic intermediates from active methylene (B1212753) compounds. researchgate.net

Reaction Conditions:

Solvent: The choice of solvent can influence reaction rates and pathways. Acetic acid often serves as both the catalyst and the solvent, providing an acidic medium that favors the condensation. mdpi.com Alcohols like ethanol are also common, typically used when refluxing is required.

Temperature: These reactions are often performed at elevated temperatures (reflux) to overcome the activation energy barriers for the cyclization and dehydration steps. researchgate.net However, the use of microwave irradiation has been shown to significantly reduce reaction times in related fused pyrazole syntheses. beilstein-journals.org

Selectivity: In cases where an unsymmetrical 1,3-dicarbonyl is used, the reaction conditions and catalyst can influence the regioselectivity of the final product. The catalyst may preferentially activate one carbonyl group over the other, directing the initial nucleophilic attack and determining the orientation of substituents on the newly formed ring. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Phenyl 1h Pyrazol 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, conformation, and electronic environment of atoms within a molecule. For 4-Phenyl-1H-pyrazol-1-amine and its derivatives, a combination of one-dimensional and two-dimensional NMR techniques has been instrumental in confirming their structures.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of pyrazole (B372694) derivatives provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. In derivatives of 1-phenyl-1H-pyrazole, the protons of the pyrazole ring typically appear as distinct signals. For instance, the proton at the C5 position of the pyrazole ring is often observed as a singlet in the downfield region of the spectrum. semanticscholar.org

The chemical shifts of the phenyl group protons and carbons are also characteristic. The protons on the phenyl ring typically resonate as multiplets in the aromatic region of the ¹H NMR spectrum. ekb.eg The exact chemical shifts are influenced by the nature and position of any substituents on either the pyrazole or the phenyl ring. researchgate.net For example, electron-withdrawing groups tend to shift the signals of nearby protons and carbons to a higher frequency (downfield), while electron-donating groups cause an upfield shift.

In the case of amino-substituted pyrazoles, the protons of the amino group (-NH₂) often appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration due to hydrogen bonding. scirp.org

Table 1: Representative ¹H NMR Chemical Shifts for Phenyl-Pyrazole Derivatives

ProtonChemical Shift (δ, ppm)Multiplicity
Pyrazole-H5~8.3-8.5s
Phenyl-H (aromatic)~7.2-7.8m
NH₂Variable (broad)s

Note: These are approximate chemical shift ranges and can vary based on the specific derivative and solvent used.

The ¹³C NMR spectra provide complementary information. The carbon atoms of the pyrazole ring exhibit characteristic chemical shifts, with their precise values being sensitive to the substitution pattern. nih.gov Similarly, the carbons of the phenyl ring can be assigned based on their chemical shifts and coupling patterns. Two-dimensional NMR techniques are often employed for unambiguous assignment of all proton and carbon signals. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for Phenyl-Pyrazole Derivatives

CarbonChemical Shift (δ, ppm)
Pyrazole-C3~140-155
Pyrazole-C4~105-120
Pyrazole-C5~125-140
Phenyl-C (aromatic)~120-140

Note: These are approximate chemical shift ranges and can vary based on the specific derivative and solvent used.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons in the molecule. For instance, the correlation between the protons of the phenyl ring can be traced in a COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton by observing long-range correlations. For example, correlations between the pyrazole protons and the carbons of the phenyl ring can confirm the link between these two moieties. The complete assignment of ¹H and ¹³C NMR data for various pyrazole derivatives has been successfully achieved using a combination of these 2D NMR techniques. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

Vibrational Assignments for Characteristic Functional Groups

The IR and Raman spectra of this compound and its derivatives exhibit characteristic absorption bands corresponding to the various functional groups and the molecular framework.

N-H Vibrations : The amino group (-NH₂) gives rise to characteristic stretching vibrations in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. Secondary amines (N-H) also show stretching bands in this region. nih.gov

C-H Vibrations : Aromatic C-H stretching vibrations from the phenyl and pyrazole rings are generally observed above 3000 cm⁻¹. derpharmachemica.com

C=C and C=N Vibrations : The stretching vibrations of the C=C bonds within the phenyl and pyrazole rings, as well as the C=N bonds of the pyrazole ring, typically appear in the region of 1400-1650 cm⁻¹. excli.demdpi.com

Ring Vibrations : The pyrazole ring itself has characteristic ring stretching and deformation vibrations that can be observed in the fingerprint region of the spectrum. derpharmachemica.com

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of the observed vibrational frequencies to specific molecular motions. asrjetsjournal.org

Table 3: Characteristic IR Absorption Bands for Phenyl-Pyrazole Derivatives

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
Amino (-NH₂)Symmetric & Asymmetric Stretching3300 - 3500
Aromatic C-HStretching> 3000
C=C (Aromatic)Stretching1450 - 1600
C=N (Pyrazole)Stretching1500 - 1650
Pyrazole RingRing VibrationsFingerprint Region

Note: The exact frequencies can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern upon ionization.

Molecular Ion Analysis and Fragmentation Pattern Interpretation

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions are measured. For pyrazole derivatives, common fragmentation pathways include:

Loss of small molecules : Cleavage of the pyrazole ring can lead to the loss of stable neutral molecules such as HCN or N₂.

Cleavage of substituents : The bond between the pyrazole ring and the phenyl group, or the bond to the amino group, can cleave, leading to characteristic fragment ions. For instance, a fragment corresponding to the phenyl cation (m/z 77) is often observed in the mass spectra of phenyl-containing compounds.

Rearrangements : Intramolecular rearrangements can occur upon ionization, leading to the formation of stable fragment ions.

The interpretation of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, allows for the confirmation of the proposed molecular structure. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful method provides precise information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. For this compound and its derivatives, single-crystal X-ray diffraction studies have been instrumental in elucidating their detailed structural features.

Molecular Conformation and Bond Parameters

For instance, in the crystal structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the pyrazole and phenyl rings are inclined by a dihedral angle of 45.65 (6)°. nih.gov Similarly, the phenyl group in 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is twisted by 48.13 (3)° relative to the plane containing the pyrazole ring. nih.gov In another derivative, 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the phenyl ring is rotated by 29.41 (5)° from the central pyrazole ring. nih.gov These values highlight a common conformational trend where significant rotation around the C-N single bond connecting the two rings prevents a planar molecular geometry.

The bond lengths within the pyrazole ring of these derivatives indicate significant electron delocalization. In 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the C–N bond lengths within the pyrazole heterocycle are reported as 1.3146 (18) Å and 1.3530 (16) Å. nih.gov These values are intermediate between a typical C–N single bond and a C=N double bond, which is characteristic of an aromatic system. nih.gov This delocalization is fundamental to the chemical properties and stability of the pyrazole core.

Table 1: Dihedral Angles in this compound Derivatives

Compound Dihedral Angle between Phenyl and Pyrazole Rings (°) Reference
5-Chloro-1-phenyl-1H-pyrazol-4-amine 45.65 (6) nih.gov
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid 48.13 (3) nih.gov
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 29.41 (5) nih.gov

Table 2: Selected Bond Lengths in 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

Bond Bond Length (Å) Reference
Pyrazole C-N (1) 1.3146 (18) nih.gov
Pyrazole C-N (2) 1.3530 (16) nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound derivatives is predominantly directed by a network of intermolecular hydrogen bonds. The amine group (-NH₂) on the pyrazole ring serves as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring act as acceptors. semanticscholar.orgnsf.gov

In the solid-state structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine, molecules are linked by N—H⋯N hydrogen bonds, forming chains that extend along the crystallographic b-axis. nih.gov A similar motif is observed in 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, where an intermolecular N—H⋯N hydrogen bond links symmetry-related molecules into a chain. nih.gov

More complex hydrogen-bonding networks can arise with the introduction of other functional groups. The structure of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid features a robust two-dimensional sheet-like architecture. nih.gov This arrangement is stabilized by two distinct intermolecular interactions: N—H⋯N hydrogen bonds between the amino group and a pyrazole nitrogen, and O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules, which form a classic dimeric motif. nih.gov The molecule is also stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov

Table 3: Hydrogen Bonding Patterns in this compound Derivatives

Compound Hydrogen Bond Type(s) Resulting Supramolecular Motif Reference
5-Chloro-1-phenyl-1H-pyrazol-4-amine N—H⋯N One-dimensional chain nih.gov
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine N—H⋯N One-dimensional chain nih.gov
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid N—H⋯N, O—H⋯O (intermolecular); N—H⋯O (intramolecular) Two-dimensional sheet nih.gov

Computational and Theoretical Chemistry Studies of 4 Phenyl 1h Pyrazol 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict the electronic structure of molecules. nih.gov DFT calculations are instrumental in determining a wide range of molecular properties for pyrazole (B372694) derivatives and related heterocyclic systems. nih.govnih.gov

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 4-Phenyl-1H-pyrazol-1-amine can be precisely calculated. nih.gov This process yields a three-dimensional structure that serves as the basis for all further property calculations.

A representative data table for optimized geometric parameters would look as follows. Note: These values are illustrative for methodological context, as specific published data for this compound is unavailable.

Table 1: Hypothetical Optimized Geometric Parameters for this compound
ParameterValue
Bond Length (C-N)-
Bond Length (N-N)-
Bond Angle (C-N-N)-
Dihedral Angle (Phenyl-Pyrazole)-

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons, while the LUMO's energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, FMO analysis helps predict their behavior in chemical reactions and their potential for charge transfer within the molecule. nih.gov

A representative data table for FMO analysis would be structured as follows. Note: These values are illustrative for methodological context.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)
E(HOMO)-
E(LUMO)-
Energy Gap (ΔE)-

DFT calculations are highly effective in predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are valuable for assigning signals in experimental spectra to specific atoms within the this compound structure. jocpr.comresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectrum. This analysis provides the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the electronic excitations, often involving HOMO-to-LUMO transitions. jocpr.com

IR Spectroscopy: The vibrational frequencies of the molecule can be computed to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (e.g., N-H stretches, C=N stretches, aromatic ring vibrations) to the absorption bands observed in an experimental IR spectrum. nih.govjocpr.com

Molecules with significant charge separation and high polarizability, often found in push-pull systems, can exhibit non-linear optical (NLO) properties. These materials have potential applications in optoelectronics and telecommunications. nih.gov Computational methods can predict NLO behavior by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.govdtic.mil Pyrazole derivatives have been identified as promising candidates for NLO materials due to their electronic characteristics. nih.gov A computational study of this compound would involve calculating these parameters to assess its potential as an NLO material. A large value of first-order hyperpolarizability suggests a strong NLO response. nih.gov

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. pensoft.net

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This approach allows for the exploration of the conformational landscape of this compound. By simulating the molecule in different environments, such as in a vacuum or in various solvents, researchers can understand its flexibility and structural stability. pensoft.net For example, an MD simulation could reveal how the dihedral angle between the phenyl and pyrazole rings fluctuates over time and how intermolecular interactions, like hydrogen bonding with solvent molecules, influence the molecule's preferred shape and stability. researchgate.net Such studies are crucial for understanding how the molecule might behave in a biological system or in solution.

Applications of 4 Phenyl 1h Pyrazol 1 Amine and Its Derivatives in Chemical Science

Applications in Advanced Materials Science

The inherent properties of the pyrazole (B372694) ring, such as its aromaticity, capacity for hydrogen bonding, and coordinative capabilities, make its derivatives attractive building blocks for materials science. mdpi.com Phenyl-substituted aminopyrazoles, in particular, have been explored for their potential in creating novel functional materials.

Components in Functional Polymers and Coatings

Pyrazole derivatives are recognized for their use in polymer chemistry. mdpi.com The incorporation of phenyl-pyrazole amine moieties into polymer backbones or as pendant groups can impart specific functionalities. These functionalities can include enhanced thermal stability, altered electronic properties, and improved affinity for metal ions. While specific research on 4-Phenyl-1H-pyrazol-1-amine in polymers is not extensively detailed, the broader class of pyrazole compounds is utilized in creating specialty polymers and as components in UV stabilizers and cosmetic colourings. mdpi.com The amine group offers a reactive handle for polymerization or for grafting onto existing polymer chains, enabling the development of functional coatings with tailored surface properties.

Development of Advanced Materials with Tunable Properties

The development of materials with adjustable characteristics is a significant goal in materials science. Pyrazole derivatives have been identified as components in materials with liquid crystal properties. mdpi.com The rigid structure of the phenyl-pyrazole core can contribute to the formation of ordered phases, a key requirement for liquid crystals. Furthermore, the ability of the pyrazole and amine nitrogens to participate in hydrogen bonding and coordinate with metal ions allows for the creation of materials whose optical, electronic, or magnetic properties can be tuned by external stimuli such as pH, solvent, or the presence of specific metal ions. The antioxidant properties noted in some 4-aminopyrazole derivatives also suggest their potential use in developing materials resistant to oxidative degradation. mdpi.com

Catalysis and Ligand Design

The nitrogen atoms of the pyrazole ring are excellent donors, making pyrazole-containing molecules highly effective ligands in coordination chemistry and catalysis. researchgate.net The presence of additional phenyl and amine groups can further modulate the steric and electronic properties of these ligands, influencing the activity and selectivity of the resulting catalysts.

Ligands for Metal-Catalyzed Reactions

Pyrazole derivatives are well-established as excellent chelating agents for a wide range of transition metals. researchgate.net The resulting metal complexes have found significant applications in catalysis. researchgate.net The incorporation of an amine group provides an additional coordination site, allowing for the formation of stable pincer-type or multidentate ligands. nih.gov Research has demonstrated the synthesis of palladium(II) and platinum(II) mononuclear compounds with pyrazole ligands functionalized with amine chains, highlighting their versatile coordination behavior. uab.cat These complexes are crucial in homogeneous catalysis, where the ligand architecture around the metal center dictates the reaction's outcome. nih.gov The phenyl group on the pyrazole ring can influence the solubility and electronic properties of the complex, further refining its catalytic performance.

Table 1: Examples of Metal Complexes with Phenyl-Pyrazole Amine Derivative Ligands

Ligand Derivative Metal Center Application/Finding Reference
3-methyl-1-phenyl-1H-pyrazol-5-amine Zirconium (in a MOF) Used as a heterogeneous catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov nih.gov
Pyrazole ligands with amine chains Palladium(II), Platinum(II) Formation of stable mononuclear square planar complexes, demonstrating coordination via pyrazolic and amine nitrogens. uab.cat uab.cat
2,6-bis(1H-pyrazol-3-yl)pyridines Ruthenium, Iron Act as pincer-type ligands in complexes used for homogeneous catalysis, with reactivity influenced by the protic pyrazole units. nih.gov nih.gov

Exploration in Organocatalytic Systems

Beyond metal catalysis, pyrazole derivatives have emerged as promising scaffolds for the design of purely organic catalysts. Chiral pyrazole derivatives have been successfully employed as organocatalysts in asymmetric reactions, such as the Henry reaction (a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde). mjcce.org.mk In one study, a series of chiral pyrazole-3-carboxamides and related structures were synthesized from chiral amino alcohols. These compounds were investigated as organocatalysts for the asymmetric reaction between nitromethane (B149229) and p-nitrobenzaldehyde, yielding products with good enantiomeric excesses. mjcce.org.mk The pyrazole scaffold, combined with chiral amine-derived moieties, provides a structured environment that can induce stereoselectivity.

Precursors for Complex Organic Frameworks and Supramolecular Structures

Supramolecular chemistry and the development of porous crystalline materials like metal-organic frameworks (MOFs) represent a rapidly advancing field. Phenyl-pyrazole amine derivatives are valuable precursors in this area due to their rigid structure and multiple coordination and hydrogen-bonding sites.

These derivatives serve as versatile building blocks for constructing higher-order structures through self-assembly. nih.gov The planar phenyl and pyrazole rings can engage in π-stacking interactions, while the amine and pyrazole nitrogen atoms can form directional hydrogen bonds, guiding the formation of specific supramolecular architectures. nih.gov These non-covalent interactions are fundamental to creating complex, self-assembled systems with potential applications in sensing and materials science. nih.gov

Furthermore, phenyl-pyrazole amines act as ligands for the construction of coordination polymers and MOFs. nih.govresearchgate.net For instance, 3-methyl-1-phenyl-1H-pyrazol-5-amine has been incorporated as a ligand in a zirconium-based MOF, which demonstrated high efficiency as a reusable heterogeneous catalyst. nih.gov The defined structure and porosity of MOFs make them ideal for applications in gas storage, separation, and catalysis. researchgate.net The ability of pyrazolate linkers to form stable, porous frameworks with metal ions like zinc(II) and copper(II) underscores their importance in designing these advanced materials. researchgate.net

Building Blocks for Diverse Heterocyclic Systems

The molecular architecture of this compound, featuring a reactive amino group attached to a stable pyrazole ring, establishes it and its derivatives as highly versatile building blocks in synthetic organic chemistry. digitellinc.com This reactivity is particularly exploited in the construction of a wide array of fused and substituted heterocyclic systems. The pyrazole core serves as a robust scaffold, while the N-amino group provides a nucleophilic site for cyclization and condensation reactions, enabling the synthesis of complex molecules with potential applications in medicinal and materials chemistry. digitellinc.comresearchgate.net

The utility of aminopyrazole derivatives is demonstrated in their reaction with various organic reagents to yield fused heterocyclic structures. For instance, 5-amino-pyrazole-4-carbonitrile derivatives are key precursors for synthesizing pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. researchgate.net These reactions typically involve condensation with reagents like triethyl orthoformate followed by cyclization, leading to the formation of a new pyrimidine (B1678525) ring fused to the pyrazole core. researchgate.net

Furthermore, the amino group can be transformed into other functional groups, expanding its synthetic potential. It can be converted into a hydrazino group, which is a precursor for creating triazolo moieties. For example, reaction sequences involving the formation of a hydrazone followed by oxidative cyclization can lead to the synthesis of nih.govrsc.orgresearchgate.nettriazolo[4,3-a]quinoxalines. nih.gov Similarly, the amino group facilitates the construction of tetrazole-containing hybrids. The conversion of a strategically placed aldehyde to a nitrile, followed by a [2+3] cycloaddition with sodium azide, is a common route to append a tetrazole ring to the pyrazole scaffold, creating pyrazolyl-tetrazole hybrids. mdpi.com

The reactivity of the pyrazole ring itself, often directed by the substituents, allows for further functionalization. For example, Vilsmeier-Haack formylation of pyrazole derivatives introduces an aldehyde group, which can then participate in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. rsc.org These chalcones are themselves versatile intermediates for synthesizing other heterocyclic systems like 1,2-oxazoles. rsc.org

The following table summarizes representative examples of heterocyclic systems synthesized from aminopyrazole derivatives, highlighting the reactant and the resulting fused or linked heterocyclic system.

Components in Coordination Complexes and Framework Materials

The nitrogen atoms within the pyrazole ring and the exocyclic amino group of this compound and its derivatives make them excellent ligands for coordinating with metal ions. researchgate.net These N-donor sites can act as Lewis bases, chelating or bridging metal centers to form a diverse range of coordination complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs). nih.govrsc.orgresearchgate.net The structural versatility and electronic properties of these ligands allow for the tuning of the resulting materials' architecture and functionality. researchgate.net

In discrete coordination complexes, aminopyrazole derivatives can act as monodentate or bidentate ligands. For instance, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a pyrazole derivative, forms mononuclear complexes with metals like Cadmium(II), Copper(II), and Iron(II). nih.gov In these structures, the metal ion's coordination sphere is typically completed by the pyrazole ligand and other ancillary ligands or solvent molecules. nih.gov Similarly, 2-(3′-(4′′-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole ligands have been shown to form non-chelated complexes with Cu(II) and Ni(II) in a 1:2 metal-to-ligand stoichiometry. researchgate.net

The ability of these ligands to bridge multiple metal centers is fundamental to the construction of higher-dimensional structures like CPs and MOFs. A notable example is the 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand, which combines the coordinating abilities of both pyrazole and tetrazole rings. This ligand has been used to synthesize a family of 2D coordination polymers with Co(II), Zn(II), and Cd(II), which further assemble into 3D supramolecular architectures through hydrogen bonding. rsc.org The pyrazolate anion, formed upon deprotonation, is a particularly strong coordinating agent and has been instrumental in the development of robust pyrazolate MOFs (MPFs). researchgate.net

The functional groups on the pyrazole ligand play a crucial role in directing the final structure and imparting specific properties to the MOF. For example, pyrazole-functionalized carboxylic acid ligands have been used to synthesize Zn(II)-based MOFs with anionic frameworks capable of selective adsorption of cationic organic dyes. rsc.org The inherent porosity and the chemical environment of the pores in these MOFs can be tailored for applications in gas storage, separation, and heterogeneous catalysis. digitellinc.comresearchgate.net For instance, an aluminum pyrazole dicarboxylate MOF has demonstrated high efficiency and selectivity in capturing formaldehyde (B43269) from the air. researchgate.net

The following table provides examples of coordination complexes and framework materials constructed using aminopyrazole-based ligands.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can be resource-intensive and may generate hazardous waste. benthamdirect.com The future of synthesizing 4-Phenyl-1H-pyrazol-1-amine and its analogs lies in the adoption of green chemistry principles, which emphasize efficiency, safety, and environmental stewardship. nih.gov

Key strategies for the sustainable synthesis of pyrazoles that can be applied to this compound include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which is highly efficient in terms of atoms and steps. nih.govdntb.gov.ua MCRs offer a streamlined approach to creating diverse pyrazole libraries for screening and development. dntb.gov.uanih.gov

Green Solvents and Catalysts: The use of environmentally benign solvents like water and ethanol (B145695), as well as recyclable catalysts, is a cornerstone of green synthesis. nih.govtandfonline.com For instance, nano-ZnO has been used as an efficient and environmentally friendly catalyst for synthesizing 1,3,5-substituted pyrazole derivatives. mdpi.com

Alternative Energy Sources: Microwave and ultrasonic irradiation are emerging as powerful tools in organic synthesis. benthamdirect.comnih.gov These methods can significantly reduce reaction times, increase yields, and minimize energy consumption compared to conventional heating. gsconlinepress.com

Green Synthesis StrategyAdvantagesPotential Application for this compound
Multicomponent Reactions (MCRs)High atom and step economy, reduced waste, rapid assembly of complex molecules. nih.govdntb.gov.uaEfficient, one-pot synthesis of novel derivatives for biological screening.
Green Solvents (e.g., water, ethanol)Environmentally benign, low toxicity, readily available. nih.govReducing the environmental footprint of the synthesis process.
Recyclable Catalysts (e.g., nano-ZnO)Reusable, reduces waste, can improve reaction efficiency. mdpi.combohrium.comCost-effective and sustainable production on a larger scale.
Microwave/Ultrasound IrradiationReduced reaction times, increased yields, lower energy consumption. benthamdirect.comgsconlinepress.comAccelerated synthesis and process optimization.

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

While the fundamental reactivity of the pyrazole core is well-understood, there is still much to explore, particularly for N-amino pyrazoles like this compound. The presence of the N-amino group introduces unique electronic properties and potential new reaction pathways.

Future research in this area could focus on:

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrazole and phenyl rings is a highly sought-after transformation that avoids the need for pre-functionalized starting materials. chim.it This allows for the late-stage modification of the molecule to create a wide range of derivatives.

Ring Transformations: Pyrazole derivatives can be used as synthons for creating other heterocyclic systems through ring transformation reactions. tandfonline.com Exploring these pathways could lead to the discovery of novel scaffolds with unique properties.

Novel Cycloaddition Reactions: The pyrazole ring can participate in various cycloaddition reactions. orientjchem.org Investigating new cycloaddition partners and conditions could unveil new synthetic routes to complex polycyclic molecules.

Integration of Advanced Artificial Intelligence and Machine Learning in Computational Design and Prediction

Key applications of AI and ML in this context include:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of new pyrazole derivatives. eurasianjournals.comnih.gov This allows for the in silico screening of large virtual libraries, saving time and resources. eurasianjournals.comresearchgate.net

De Novo Drug Design: AI can be used to design entirely new molecules with specific desired properties. youtube.com These models can generate novel pyrazole-based structures that are predicted to be active against a particular biological target.

Reaction Prediction and Synthesis Design: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes. digitellinc.com This can aid chemists in designing more efficient and sustainable synthetic pathways for this compound and its derivatives.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Quantitative Structure-Activity Relationship (QSAR) Develops models that correlate chemical structure with biological activity. nih.govRapidly predict the potential efficacy of new derivatives against various targets.
Molecular Docking and Dynamics Simulations Simulates the interaction of a molecule with a biological target to predict binding affinity and mode. eurasianjournals.comeurasianjournals.comIdentify potential protein targets and understand the mechanism of action at a molecular level.
Generative Models for De Novo Design AI algorithms that can generate novel molecular structures with desired properties. youtube.comDesign of novel this compound analogs with enhanced activity and specificity.
Retrosynthesis Prediction AI-powered tools that suggest synthetic pathways for a target molecule. digitellinc.comAssist in planning more efficient and green synthetic routes.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Catalysis

The unique structural and electronic properties of the pyrazole ring make it an attractive building block for applications beyond medicine. mdpi.com Interdisciplinary research is key to unlocking the full potential of this compound in these emerging areas.

Future research at the interface of different scientific disciplines could explore:

Materials Science: Pyrazole derivatives have been investigated for their potential in creating novel materials. For instance, polynitro-functionalized 4-phenyl-1H-pyrazoles have been studied as heat-resistant explosives. researchgate.net The specific properties of this compound could be harnessed to develop new polymers, dyes, or electronic materials.

Catalysis: Pyrazole-containing ligands are widely used in coordination chemistry and catalysis. researchgate.net The nitrogen atoms of the pyrazole ring can coordinate with metal centers to create catalysts for a variety of organic transformations. nih.gov this compound could serve as a versatile ligand for developing new and more efficient catalysts.

Supramolecular Chemistry: The ability of the pyrazole ring to form hydrogen bonds and engage in other non-covalent interactions makes it a useful component for constructing complex supramolecular assemblies. These assemblies could have applications in areas such as sensing, molecular recognition, and drug delivery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.